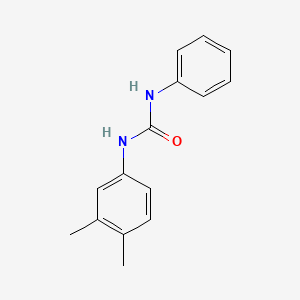

N-(3,4-dimethylphenyl)-N'-phenylurea

CAS No.:

Cat. No.: VC11352482

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N2O |

|---|---|

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 1-(3,4-dimethylphenyl)-3-phenylurea |

| Standard InChI | InChI=1S/C15H16N2O/c1-11-8-9-14(10-12(11)2)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18) |

| Standard InChI Key | GOGSWYNOHOZGSD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)C |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)C |

Introduction

N-(3,4-dimethylphenyl)-N'-phenylurea is an organic compound belonging to the urea derivatives, specifically a phenylurea. Its molecular formula is C15H16N2O, and it has a molecular weight of 244.30 g/mol . This compound features a urea functional group where one nitrogen atom is bonded to a 3,4-dimethylphenyl group and the other nitrogen is bonded to a phenyl group. The unique structure of N-(3,4-dimethylphenyl)-N'-phenylurea contributes to its distinct chemical properties and potential biological activities.

Synthesis Methods

N-(3,4-dimethylphenyl)-N'-phenylurea can be synthesized through various methods, which often involve the reaction of isocyanates with amines. These synthesis methods allow for flexibility in modifying the compound to create derivatives with diverse properties.

Biological Activities and Potential Applications

| Potential Application | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic applications |

| Interaction Studies | Crucial for understanding biological mechanisms |

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-N'-phenylurea shares structural similarities with other urea derivatives, such as N,N-Diphenylurea and N-(2,6-Dimethylphenyl)-N'-phenylurea. These compounds illustrate variations in substituents that can influence biological activity and chemical reactivity.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Diphenylurea | Two phenyl groups attached to urea | Commonly used as a herbicide |

| N-(2,6-Dimethylphenyl)-N'-phenylurea | Dimethyl substitution on one phenyl ring | Potentially different biological activity |

| N-(3,4-Dimethylphenyl)-N'-phenylurea | 3,4-Dimethylphenyl and phenyl groups | Distinct properties due to unique substituents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume